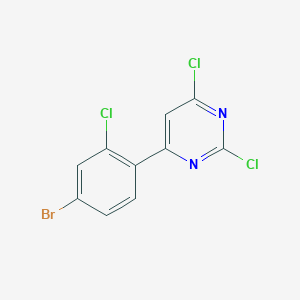

4-(4-ブロモ-2-クロロフェニル)-2,6-ジクロロピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-2-chlorophenol” is a halophenol in which the hydrogens at positions 2 and 4 have been replaced by chlorine and bromine, respectively . It is a member of monochlorobenzenes and an organobromine compound .

Synthesis Analysis

“4-Bromo-2-chlorophenol” is known to be a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .

Molecular Structure Analysis

The molecular formula of “4-Bromo-2-chlorophenol” is C6H4BrClO . The InChI string is 1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H and the InChI key is VIBJPUXLAKVICD-UHFFFAOYSA-N .

Chemical Reactions Analysis

“4-Bromo-2-chlorophenol” is a metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols .

Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-2-chlorophenol” is 207.45 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor .

科学的研究の応用

医薬品中間体

“4-(4-ブロモ-2-クロロフェニル)-2,6-ジクロロピリミジン”は、医薬品業界の中間体として使用されています . さまざまな薬の合成において重要な役割を果たします。

抗菌剤

この化合物の誘導体の中には、N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミドなど、有望な抗菌活性を示すものがあります . グラム陽性菌とグラム陰性菌の両方に効果的であることが示されています .

抗増殖剤

上記と同じ誘導体は、抗増殖特性も示しています . エストロゲン受容体陽性ヒト乳がん細胞株(MCF7)に対して活性があることが判明しています .

酵素触媒重合

“4-(4-ブロモ-2-クロロフェニル)-2,6-ジクロロピリミジン”は、フェノールと酵素触媒重合を行うことができます . このプロセスは、菌類 Rhizoctonia praticola の細胞外ラッカーゼによって触媒されます .

分子ドッキング研究

この化学物質の活性化合物について分子ドッキング研究が行われています. これらの研究は、活性化合物が受容体と結合するモードを理解するのに役立ちます . この情報は、合理的な創薬に役立ちます .

プロフェノホスの代謝産物

“4-(4-ブロモ-2-クロロフェニル)-2,6-ジクロロピリミジン”は、プロフェノホスの生物学的に不活性な代謝産物です 、有機リン系殺虫剤 .

Safety and Hazards

作用機序

Target of Action

The primary target of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapses . The excess acetylcholine can cause continuous stimulation of the muscles, glands, and central nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in transmitting signals in the nervous system . By inhibiting acetylcholinesterase, the compound disrupts this pathway, leading to overstimulation of the nerves and muscles .

Pharmacokinetics

It’s known that the compound can be metabolized into 4-bromo-2-chlorophenol through abiotic or enzymatic hydrolysis .

Result of Action

The inhibition of acetylcholinesterase by 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine can lead to a range of effects. These include overstimulation of the muscles and nerves, which can cause symptoms such as muscle weakness, twitching, and paralysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine. For instance, photodegradation is a major transformation pathway for related compounds, particularly on the surface of water where solar irradiation is abundant . Additionally, certain microbes can adapt to the presence of these compounds and use them as carbon and energy sources .

特性

IUPAC Name |

4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXLUWNKIMWYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551566-32-5 |

Source

|

| Record name | 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

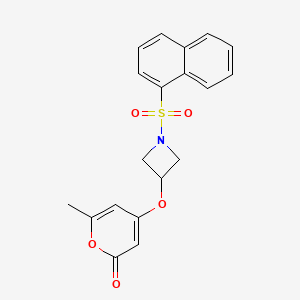

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

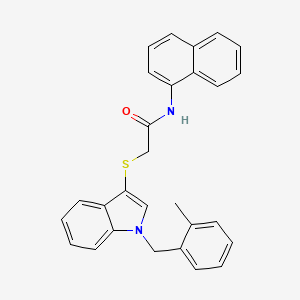

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)

![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)

![Tert-butyl 2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2354191.png)

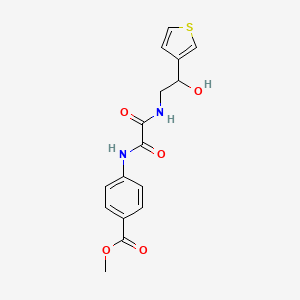

![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)

![Methyl 6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2,3,4-tetrahydronaphthalene-1-carboxylate](/img/structure/B2354196.png)

![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)